molecular formula C22H45NO4 B1593003 2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol CAS No. 26635-93-8

2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol

Cat. No.: B1593003
CAS No.: 26635-93-8
M. Wt: 387.6 g/mol
InChI Key: JNHVXLWUCMXUNL-KTKRTIGZSA-N
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Description

2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol is an organic compound that belongs to the class of alkanolamines. This compound is characterized by the presence of a hydroxyethoxy group, an octadec-9-enyl group, and an aminooxyethanol moiety. It is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol typically involves the following steps:

    Preparation of 2-hydroxyethoxyethanol: This can be achieved by the reaction of ethylene oxide with ethylene glycol under basic conditions.

    Formation of the octadec-9-enyl derivative: The octadec-9-enyl group can be introduced through the reaction of oleic acid with a suitable amine, such as ethanolamine, under acidic conditions to form the corresponding amide.

    Coupling reaction: The final step involves the coupling of the 2-hydroxyethoxyethanol with the octadec-9-enyl amide using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the double bond in the octadec-9-enyl group, resulting in the formation of saturated derivatives.

    Substitution: The aminooxyethanol moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

    Medicine: Investigated for its potential use in the formulation of topical creams and ointments due to its surfactant properties.

    Industry: Utilized in the production of detergents, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of 2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. In biological systems, it can interact with lipid membranes, enhancing the permeability and delivery of active compounds.

Comparison with Similar Compounds

Similar Compounds

    2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]ethanol: Similar structure but lacks the oxyethanol moiety.

    2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]propane: Similar structure but has a propane backbone instead of ethanol.

Uniqueness

2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol is unique due to the presence of the oxyethanol moiety, which enhances its solubility and surfactant properties compared to similar compounds. This makes it particularly useful in applications requiring high solubility and emulsifying capabilities.

Properties

IUPAC Name

2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26-21-19-24)27-22-20-25/h9-10,24-25H,2-8,11-22H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHVXLWUCMXUNL-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN(OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN(OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26635-93-8
Record name Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[[(9Z)-9-octadecen-1-ylimino]di-2,1-ethanediyl]bis[.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-Octadec-9-enylamine, ethoxylated
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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